molecular formula C18H18FN3O2S B2939393 N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)tetrahydrofuran-2-carboxamide CAS No. 1421445-67-1

N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)tetrahydrofuran-2-carboxamide

Cat. No.: B2939393
CAS No.: 1421445-67-1
M. Wt: 359.42
InChI Key: SYTCWNLYQVMXSK-UHFFFAOYSA-N
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Description

N-((6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)tetrahydrofuran-2-carboxamide is a heterocyclic compound featuring an imidazo[2,1-b]thiazole core substituted with a 4-fluorophenyl group at position 6, a methyl group at position 3, and a tetrahydrofuran-2-carboxamide moiety at the methylene bridge. This structure combines aromatic, electron-withdrawing (fluorine), and hydrogen-bonding (carboxamide) features, making it a candidate for biological activity studies.

Properties

IUPAC Name

N-[[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]methyl]oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O2S/c1-11-16(9-20-17(23)15-3-2-8-24-15)25-18-21-14(10-22(11)18)12-4-6-13(19)7-5-12/h4-7,10,15H,2-3,8-9H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYTCWNLYQVMXSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)CNC(=O)C4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)tetrahydrofuran-2-carboxamide is a compound characterized by its unique structural components, including a thiazole ring and an imidazo[2,1-b]thiazole moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases.

Chemical Structure and Properties

The molecular formula for this compound is C17H15FN6OSC_{17}H_{15}FN_6OS, with a molecular weight of 370.4 g/mol. The structure includes several functional groups that are critical for its biological activity, including a fluorophenyl group and a tetrahydrofuran moiety.

PropertyValue
Molecular FormulaC₁₇H₁₅FN₆OS
Molecular Weight370.4 g/mol
CAS Number1421528-74-6

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. Thiazole derivatives have been known to exhibit:

  • Antitumor Activity : Compounds containing thiazole rings often demonstrate cytotoxic effects against cancer cell lines. The presence of electron-donating groups, such as methyl groups on the phenyl ring, enhances their activity through improved binding affinity to target sites .
  • Antimicrobial Properties : Similar compounds have shown significant efficacy against Mycobacterium tuberculosis (Mtb), with IC50 values indicating potent inhibition . The imidazo[2,1-b]thiazole structure contributes to this activity by facilitating interaction with bacterial enzymes.

Antitumor Activity

Research has indicated that thiazole derivatives can inhibit tumor cell proliferation. For example, compounds similar to this compound have shown IC50 values in the low micromolar range against various cancer cell lines. A study reported that modifications in the thiazole structure significantly influenced the cytotoxicity against cancer cells, suggesting a structure-activity relationship (SAR) that could be leveraged for drug development .

Antimicrobial Activity

The compound's potential as an antimicrobial agent was evaluated against Mtb strains. A related study demonstrated that certain thiazole derivatives exhibited IC50 values as low as 2.03 μM against Mtb H37Ra with no observed toxicity towards human lung fibroblast cells at higher concentrations (>128 μM) . This selectivity indicates the compound's potential for therapeutic applications in treating tuberculosis.

Case Studies

  • Antitubercular Activity : A series of benzo-[d]-imidazo-[2,1-b]-thiazole derivatives were synthesized and evaluated for their antitubercular activity, revealing promising results with IC50 values around 2.32 μM against Mtb H37Ra . These findings support the hypothesis that structural modifications in thiazole derivatives can enhance biological efficacy.
  • Cytotoxicity Assessment : In vitro studies assessed the cytotoxic effects of various thiazole derivatives on human cell lines, confirming that many compounds exhibited low toxicity levels while maintaining high antimicrobial efficacy. This balance is crucial for developing safe therapeutic agents .

Comparison with Similar Compounds

Structural Features and Functional Groups

Table 1: Structural Comparison
Compound Name Core Structure Key Substituents Molecular Formula Reference ID
N-((6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)tetrahydrofuran-2-carboxamide Imidazo[2,1-b]thiazole 4-Fluorophenyl, methyl, tetrahydrofuran-2-carboxamide C₁₉H₁₉FN₃O₂S N/A
(S,E)-N-(4-((3-Chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-2-(4-hydroxybenzylidene)hydrazine carboxamide Quinazoline Tetrahydrofuran-3-yloxy, 3-chloro-4-fluorophenyl, hydrazine carboxamide C₂₇H₂₄ClFN₆O₄
8-(4-Fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl derivatives Imidazo[1,2-c]triazine 4-Fluorophenyl, dioxo, variable acetamido groups Varies
N-(2-(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)furan-2-carboxamide hydrochloride Benzo[d]thiazole + piperazine Furan-2-carboxamide, methoxy, piperazine C₁₉H₂₃ClN₄O₃S
N-((2-(Furan-2-yl)pyridin-3-yl)methyl)tetrahydrofuran-3-carboxamide Pyridine + furan Tetrahydrofuran-3-carboxamide, furan-2-yl C₁₅H₁₈N₂O₃

Key Observations :

  • Core Heterocycles : The imidazo[2,1-b]thiazole core in the target compound contrasts with quinazoline (), imidazo-triazine (), and benzo[d]thiazole () systems. These cores influence electronic properties and binding interactions.
  • Fluorophenyl Groups: The 4-fluorophenyl substituent is shared with the imidazo-triazine derivatives (), enhancing lipophilicity and metabolic stability compared to non-fluorinated analogs.
  • Tetrahydrofuran Carboxamide : The tetrahydrofuran-2-carboxamide moiety differs from the tetrahydrofuran-3-carboxamide in , affecting spatial orientation and hydrogen-bonding capacity.

Key Observations :

  • The target compound’s synthesis likely parallels methods in and , using α-halogenated ketones for S-alkylation of heterocycles.
  • The use of coupling agents (e.g., HATU in ) for amide bond formation is a common strategy across analogs.

Spectral and Physicochemical Properties

Table 3: Spectral Data Comparison
Compound Class IR Features (cm⁻¹) ¹H/¹³C-NMR Highlights Reference ID
Target Compound (Predicted) C=O (~1680), C=S (absent), NH (~3300) THF ring protons (δ 1.5–4.0), fluorophenyl (δ 7.2)
1,2,4-Triazole Derivatives C=S (1247–1255), NH (3278–3414) Aromatic protons (δ 6.8–8.1), thioketone (δ 190–200)
Quinazoline Derivatives C=O (1663–1682), NH (3150–3319) Quinazoline C=O (δ 165–170), THF-O (δ 3.5–4.5)

Key Observations :

  • The absence of C=S and S-H bands in the target compound’s IR (unlike ) confirms the absence of thione tautomers.
  • ¹H-NMR signals for the tetrahydrofuran ring (δ 1.5–4.0) align with analogs in , though positional isomerism (2- vs. 3-carboxamide) causes splitting differences.

Q & A

Q. Basic Synthesis Methodology

  • Key Steps :
    • Imidazo[2,1-b]thiazole Core Formation : Cyclocondensation of 4-fluorophenyl-substituted thiazole precursors with methyl-substituted amines under reflux conditions (ethanol or DMF, 70–80°C) .
    • Tetrahydrofuran Carboxamide Linkage : Coupling via nucleophilic substitution or amidation using activated intermediates like [(tetrahydrofuran-2-yl)methyl methanesulfonate] in the presence of bases (e.g., K₂CO₃) .
  • Optimization Strategies :
    • Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance reactivity for amide bond formation .
    • Catalysis : Use of DMAP (4-dimethylaminopyridine) to accelerate coupling reactions .
    • Purification : Reverse-phase HPLC or crystallization from ethanol/water mixtures improves purity (>95%) .

Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?

Q. Basic Characterization

  • IR Spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the carboxamide, C-F stretch at ~1220 cm⁻¹) .
  • NMR Analysis :
    • ¹H NMR : Distinct signals for the tetrahydrofuran methylene protons (δ 3.6–4.2 ppm) and imidazo-thiazole aromatic protons (δ 7.2–8.1 ppm) .
    • ¹³C NMR : Confirms carbonyl carbons (δ ~170 ppm) and quaternary carbons in the heterocyclic core .
  • Mass Spectrometry : HRMS (High-Resolution MS) validates molecular weight (±0.001 Da) and fragmentation patterns .

Q. Advanced Crystallography

  • Single-Crystal X-ray Diffraction : Resolves conformational ambiguities (e.g., tetrahydrofuran ring puckering). SHELX software (SHELXL, SHELXS) is recommended for refinement .

How can regioselectivity challenges in imidazo[2,1-b]thiazole functionalization be addressed during synthesis?

Q. Advanced Mechanistic Analysis

  • Directing Groups : Introduce electron-withdrawing substituents (e.g., nitro) at the 6-position to bias electrophilic substitution toward the 2-methyl group .
  • Metal Catalysis : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for selective aryl halide substitution at the 4-fluorophenyl moiety .
  • Computational Modeling : DFT studies predict reactive sites based on frontier molecular orbitals (HOMO/LUMO) .

What in vitro assays are suitable for evaluating the biological activity of this compound?

Q. Basic Screening

  • Antimicrobial Activity : Minimum Inhibitory Concentration (MIC) assays against Gram-positive/negative strains (e.g., S. aureus, E. coli) .
  • Enzyme Inhibition : Fluorescence-based assays for kinases or proteases, using ATP/ADP-Glo™ or FRET substrates .

Q. Advanced Mechanistic Studies

  • Cellular Uptake : LC-MS quantification in cell lysates to correlate intracellular concentration with efficacy .
  • Target Engagement : SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to measure binding affinity to putative targets .

How should researchers resolve contradictions between spectroscopic data and computational predictions?

Q. Data Reconciliation Strategies

  • Multi-Technique Validation : Cross-validate NMR/IR with X-ray crystallography to confirm stereochemistry .
  • Dynamic Effects : Consider solvent-induced conformational changes (e.g., tetrahydrofuran ring flexibility) via molecular dynamics simulations .
  • Error Analysis : Re-examine computational parameters (e.g., basis sets in DFT) and experimental conditions (e.g., temperature during NMR) .

What computational tools are recommended for predicting physicochemical properties and SAR?

Q. Advanced Modeling

  • Lipophilicity (LogP) : Use SwissADME or MarvinSuite to estimate solubility and membrane permeability .
  • Metabolic Stability : CYP450 inhibition profiles via Schrödinger’s QikProp or ADMET Predictor .
  • SAR Insights : Molecular docking (AutoDock Vina) to map interactions with biological targets (e.g., kinase ATP-binding pockets) .

How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

Q. Methodological Framework

  • Core Modifications :
    • Imidazo-thiazole : Vary substituents at the 3-methyl or 6-aryl positions to assess steric/electronic effects .
    • Tetrahydrofuran : Replace with other saturated heterocycles (e.g., pyrrolidine) to probe ring size impact .
  • Bioisosteric Replacement : Substitute the 4-fluorophenyl group with trifluoromethyl or chlorophenyl moieties .
  • Data Analysis : PCA (Principal Component Analysis) or clustering algorithms to identify activity trends across derivatives .

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